molecular formula C19H18N4Na2O11S3 B14462459 Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 72121-81-4

Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B14462459
CAS No.: 72121-81-4
M. Wt: 620.5 g/mol
InChI Key: DLVXYSKVSXWEFE-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is characterized by its sulfonic acid group, azo linkage, and pyrazolone ring. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound to form the azo linkage.

    Introduction of the Sulfonic Acid Group: The sulfonation of the aromatic ring is carried out using sulfuric acid or oleum.

    Formation of the Pyrazolone Ring: This involves the cyclization of a hydrazine derivative with a β-keto ester.

    Final Assembly: The final step involves the coupling of the azo compound with the pyrazolone derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include water, ethanol, and acetic acid. The reactions are typically carried out at elevated temperatures and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage and the sulfonic acid group.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust in acidic medium.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the manufacture of dyes, pigments, and as an intermediate in the production of various chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes and proteins, altering their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Azo compounds: Compounds with similar azo linkages.

    Pyrazolone derivatives: Compounds with similar pyrazolone rings.

Uniqueness

The unique combination of the sulfonic acid group, azo linkage, and pyrazolone ring in Benzenesulfonic acid, 4-(4,5-dihydro-4-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

72121-81-4

Molecular Formula

C19H18N4Na2O11S3

Molecular Weight

620.5 g/mol

IUPAC Name

disodium;4-[4-[[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C19H20N4O11S3.2Na/c1-12-18(19(24)23(22-12)14-4-6-15(7-5-14)36(27,28)29)21-20-13-3-8-16(33-2)17(11-13)35(25,26)10-9-34-37(30,31)32;;/h3-8,11,18H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

DLVXYSKVSXWEFE-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)CCOS(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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